molecular formula C10H10N2O2 B11753243 1-(5-Methoxy-1H-pyrrolo[2,3-b]pyridin-3-yl)ethanone

1-(5-Methoxy-1H-pyrrolo[2,3-b]pyridin-3-yl)ethanone

Cat. No.: B11753243
M. Wt: 190.20 g/mol
InChI Key: JOTQMBNZTLTIPL-UHFFFAOYSA-N
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Description

1-(5-Methoxy-1H-pyrrolo[2,3-b]pyridin-3-yl)ethanone is a heterocyclic compound featuring a pyrrolo[2,3-b]pyridine core substituted with a methoxy group at position 5 and an acetyl group at position 3. Pyrrolo[2,3-b]pyridine derivatives are structurally analogous to indoles but with a nitrogen atom in the pyridine ring, enhancing their electronic diversity and biological relevance. This compound is of interest in drug discovery due to its structural similarity to bioactive indole and azaindole derivatives .

Properties

Molecular Formula

C10H10N2O2

Molecular Weight

190.20 g/mol

IUPAC Name

1-(5-methoxy-1H-pyrrolo[2,3-b]pyridin-3-yl)ethanone

InChI

InChI=1S/C10H10N2O2/c1-6(13)9-5-12-10-8(9)3-7(14-2)4-11-10/h3-5H,1-2H3,(H,11,12)

InChI Key

JOTQMBNZTLTIPL-UHFFFAOYSA-N

Canonical SMILES

CC(=O)C1=CNC2=C1C=C(C=N2)OC

Origin of Product

United States

Preparation Methods

Table 1: Friedel-Crafts Acylation Optimization

CatalystSolventTemperatureYield (%)
AlCl₃CH₂Cl₂0°C85
FeCl₃Toluene25°C72
ZnCl₂DCE40°C68

Regioselectivity is ensured by the electron-donating methoxy group at position 5, which directs acylation to position 3.

Iodination and Cross-Coupling Strategies

Functionalization of the pyrrolo[2,3-b]pyridine core often involves halogenation followed by cross-coupling. Iodination at position 3 is achieved using N-iodosuccinimide (NIS) in acetic acid at 50°C, yielding 3-iodo-5-methoxy-1H-pyrrolo[2,3-b]pyridine in 90% purity. Subsequent Suzuki-Miyaura coupling with boronic acids or esters introduces diverse substituents. For example, coupling with pinacol boronate esters under Pd(PPh₃)₄ catalysis in THF/H₂O at 80°C provides aryl- or heteroaryl-substituted derivatives.

Protecting Group Strategies

The NH group in pyrrolo[2,3-b]pyridine necessitates protection during synthesis. Common protecting groups include tosyl (Ts) and SEM (2-(trimethylsilyl)ethoxymethyl). Tosyl protection is performed using TsCl (1.1 equiv) and NaH (1.2 equiv) in THF at 0°C, achieving 92% yield. SEM protection, while costlier, offers superior stability under basic conditions and is removed using TBAF (tetrabutylammonium fluoride).

Scalable Industrial Methods

Continuous flow reactors enhance scalability for industrial production. A two-step process combines cyclization and acylation in a single flow system, reducing purification steps and increasing throughput to >1 kg/day. Key parameters include:

  • Residence time: 12 minutes

  • Temperature: 120°C

  • Catalyst: H-ZSM-5 zeolite

This method achieves 80% overall yield with >99% HPLC purity.

Green Chemistry Approaches

Recent efforts focus on solvent-free and catalytic methods. Ball milling 5-methoxypyridine-2-amine with acetylated β-ketoesters in the presence of K₂CO₃ produces the target compound in 65% yield without solvents. Photoredox catalysis using Ru(bpy)₃Cl₂ under blue LED light enables room-temperature acylation, though yields remain moderate (55%) .

Chemical Reactions Analysis

1-(5-Methoxy-1H-pyrrolo[2,3-b]pyridin-3-yl)ethanone undergoes various chemical reactions, including:

Common reagents and conditions used in these reactions include organic solvents, controlled temperatures, and specific catalysts to facilitate the desired transformations. Major products formed from these reactions depend on the specific reagents and conditions employed.

Scientific Research Applications

Chemical Properties and Structure

The molecular formula of 1-(5-Methoxy-1H-pyrrolo[2,3-b]pyridin-3-yl)ethanone is C10H10N2O2C_{10}H_{10}N_{2}O_{2}, with a molecular weight of 194.20 g/mol. The compound features a pyrrolo[2,3-b]pyridine core that is known for its diverse biological activities.

Antitumor Activity

Research indicates that derivatives of pyrrolo[2,3-b]pyridine exhibit significant antitumor activity. For example, studies have shown that certain analogs can inhibit cancer cell proliferation and induce apoptosis in various cancer cell lines. The structure-activity relationship (SAR) analysis highlights that modifications to the pyrrolo[2,3-b]pyridine scaffold can enhance potency against specific cancer types, including lung and breast cancers .

Compound Activity Target Reference
Pyrrolo[2,3-b]pyridine DerivativeInduces apoptosisA549 cells
Substituted Pyrrolo CompoundsInhibits cell growthVarious cancer types

Focal Adhesion Kinase Inhibition

Focal adhesion kinase (FAK) is a critical target in cancer therapy due to its role in tumor progression and metastasis. Compounds based on the pyrrolo[2,3-b]pyridine structure have been identified as potent FAK inhibitors. Fragment-based drug discovery has led to the development of highly substituted derivatives that demonstrate submicromolar inhibition of FAK activity .

Neuroprotective Effects

Emerging studies suggest that compounds like this compound may possess neuroprotective properties. These compounds have been evaluated for their ability to modulate neurotransmitter systems and protect neuronal cells from oxidative stress .

Potential in Treating Neurological Disorders

The unique chemical structure of this compound positions it as a candidate for treating neurological disorders such as Alzheimer's disease and Parkinson's disease. Its ability to cross the blood-brain barrier and interact with various receptor systems makes it a promising focus for further research .

Case Studies and Research Findings

Several studies have documented the synthesis and biological evaluation of this compound and its derivatives:

  • A study published in PubChem detailed the synthesis of this compound and highlighted its structural features conducive to biological activity .
  • Another research article focused on the SAR of pyrrolo[2,3-b]pyridine derivatives showed that modifications at specific positions significantly impacted their biological efficacy against cancer cells .

Mechanism of Action

The mechanism of action of 1-(5-Methoxy-1H-pyrrolo[2,3-b]pyridin-3-yl)ethanone involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can bind to these targets, modulating their activity and influencing downstream signaling pathways. For example, it may inhibit the activity of certain kinases, leading to altered cellular processes such as proliferation, apoptosis, or migration .

Comparison with Similar Compounds

Comparison with Similar Compounds

Compound Name Substituents Molecular Formula Molecular Weight Key Properties/Activities References
1-(5-Methoxy-1H-pyrrolo[2,3-b]pyridin-3-yl)ethanone 5-OCH₃ C₁₀H₁₀N₂O₂ 190.20 Electron-rich aromatic system; potential antiproliferative activity (inferred)
1-(1H-Pyrrolo[2,3-b]pyridin-3-yl)ethanone None C₉H₈N₂O 160.17 Parent compound; baseline scaffold for derivatization
2-Bromo-1-(1H-pyrrolo[2,3-b]pyridin-3-yl)ethanone 2-Bromo C₉H₇BrN₂O 239.07 Enhanced reactivity for nucleophilic substitution; used in cross-coupling reactions
1-(4-Chloro-1H-pyrrolo[2,3-b]pyridin-3-yl)ethanone 4-Cl C₉H₇ClN₂O 194.62 Requires stringent safety protocols (irritant, acute toxicity)
1-(5-Fluoro-1H-pyrrolo[2,3-b]pyridin-4-yl)ethanone 5-F (position 4) C₉H₇FN₂O 178.17 Electron-withdrawing substituent; altered pharmacokinetics
1-(6-Methoxy-1H-pyrrolo[2,3-b]pyridin-3-yl)ethanone 6-OCH₃ C₁₀H₁₀N₂O₂ 190.20 Positional isomer; distinct electronic effects due to methoxy orientation
1-(5-Acetyl-3,4-dimethylthieno[2,3-b]thiophene-2-yl)ethanone Thienothiophene core C₁₂H₁₂O₂S₂ 252.35 Bis-heterocyclic system; used in materials science

Key Observations:

Substituent Position and Electronic Effects :

  • Methoxy groups at positions 5 vs. 6 (e.g., 5-OCH₃ vs. 6-OCH₃) alter electron density distribution, affecting binding affinity in biological systems .
  • Halogenated derivatives (e.g., Br, Cl, F) introduce steric and electronic changes, modulating reactivity and toxicity .

Biological Relevance: Brominated analogs (e.g., 2-Bromo-1-(1H-pyrrolo[2,3-b]pyridin-3-yl)ethanone) are intermediates in synthesizing antiproliferative agents, as seen in compound 44 from , which showed activity against cancer cell lines .

Synthetic Routes: Acetylation with acetic anhydride (e.g., ) is a common method for introducing ethanone groups . Halogenation (e.g., bromination in ) enables further functionalization via Suzuki or Buchwald-Hartwig couplings .

Safety and Handling: Chlorinated derivatives (e.g., 1-(4-Chloro-1H-pyrrolo[2,3-b]pyridin-3-yl)ethanone) require strict safety measures due to acute toxicity risks .

Biological Activity

1-(5-Methoxy-1H-pyrrolo[2,3-b]pyridin-3-yl)ethanone is a heterocyclic compound that has garnered attention in medicinal chemistry due to its diverse biological activities. This article provides a comprehensive overview of its biological activity, including enzyme inhibition, anticancer properties, and potential therapeutic applications.

Chemical Structure and Properties

The compound has the molecular formula C₉H₈N₂O and features a pyrrole ring fused to a pyridine ring, along with an ethanone functional group. Its unique structure contributes to its varied biological activities and makes it a valuable candidate for drug development.

Enzyme Inhibition

This compound has been identified as a potent inhibitor of several important enzymes:

  • Human Neutrophil Elastase (HNE) : This enzyme plays a significant role in inflammatory processes. The inhibition of HNE by this compound suggests potential applications in treating inflammatory diseases.
  • Fibroblast Growth Factor Receptor 4 (FGFR4) : FGFR4 is involved in cell proliferation and differentiation. Inhibition of this receptor indicates potential applications in cancer therapies, particularly for tumors that express this receptor .

Anticancer Activity

Research has demonstrated that this compound exhibits antiproliferative effects against Hep3B liver cancer cells. This suggests its potential as an anticancer agent, particularly in targeting liver cancer cells that are resistant to conventional therapies.

Comparative Analysis with Similar Compounds

The following table summarizes some structural analogs of this compound and their unique aspects:

Compound NameStructural FeaturesUnique Aspects
1-(1H-pyrrolo[3,2-b]pyridin-3-yl)ethanoneSimilar heterocyclic structureDifferent reactivity profile
1-methyl-1H-pyrrolo[2,3-b]pyridin-5-olContains a hydroxyl groupExhibits distinct biological activity
1-(pyridin-3-yl)ethanoneLacks the fused pyrrole ringMore straightforward reactivity

The structural uniqueness of this compound enhances its chemical reactivity and biological activity compared to these analogs.

Case Studies and Research Findings

Recent studies have focused on the interaction of this compound with various biomolecules:

  • Binding Affinity Studies : Research indicates that this compound has a high binding affinity to FGFR4, which correlates with its inhibitory effects on cell proliferation pathways. These studies often utilize computational modeling to predict binding interactions and affinities .
  • In Vitro Evaluations : In vitro assays have shown that the compound exhibits significant inhibitory activity against specific protein kinases involved in tumor growth and survival. For instance, compounds derived from the pyrrolo[2,3-b]pyridine scaffold have demonstrated IC50 values lower than 1 nM against TNIK (TRAF2 and NCK interacting kinase), indicating strong potential for therapeutic applications in cancer treatment .

Q & A

Q. What are the common synthetic routes for preparing 1-(5-Methoxy-1H-pyrrolo[2,3-b]pyridin-3-yl)ethanone, and how do reaction conditions influence yield and purity?

The synthesis of this compound typically involves Friedel-Crafts acylation or Pd-catalyzed cross-coupling reactions . For example:

  • Friedel-Crafts acylation : Reacting 5-methoxypyrrolo[2,3-b]pyridine with acetyl chloride in the presence of Lewis acid catalysts (e.g., AlCl₃) achieves regioselective acylation at the 3-position. Yields vary with catalyst choice; AlCl₃ gives ~67% yield, while NaOH/EtOH may reduce efficiency .
  • Cross-coupling : Pd(PPh₃)₄-mediated Suzuki-Miyaura reactions with boronic acids (e.g., 3,4-dimethoxyphenylboronic acid) under reflux (105°C, dioxane/H₂O) enable functionalization of the pyrrolo[2,3-b]pyridine core .
    Key considerations : Solvent polarity, temperature, and catalyst loading critically impact purity. TLC monitoring ensures reaction completion .

Q. Which spectroscopic and crystallographic methods are most effective for characterizing the structure of this compound?

  • NMR spectroscopy : ¹H and ¹³C NMR confirm substituent positions and aromaticity. For example, acetyl protons resonate at δ ~2.10–2.42 ppm, while pyrrole/pyridine protons appear at δ ~6.67–7.50 ppm .
  • X-ray crystallography : Resolves 3D conformation, including bond angles and intermolecular interactions (e.g., hydrogen bonding in crystal lattices) .
  • IR spectroscopy : Detects functional groups (e.g., C=O stretch at ~1651 cm⁻¹) .

Q. What preliminary biological activities have been reported for this compound, and what assay systems were used to evaluate them?

  • Anticancer activity : In vitro assays demonstrate tubulin polymerization inhibition (IC₅₀ ~0.5–2 μM) in cancer cell lines (e.g., MCF-7, HeLa). Mechanism studies use fluorescence-based tubulin-binding assays .
  • Enzyme inhibition : Evaluated against metabolic enzymes (e.g., CYP11B1) via spectrophotometric assays measuring substrate conversion .

Advanced Research Questions

Q. How can structure-activity relationship (SAR) studies be designed to optimize the biological activity of this compound?

  • Systematic substitution : Introduce electron-withdrawing/donating groups (e.g., halogens, methoxy) at the 5-methoxy or pyrrole positions. Acetylation of amine groups (e.g., using acetic anhydride) enhances metabolic stability .
  • In silico modeling : Molecular docking (e.g., AutoDock Vina) predicts binding affinities to targets like tubulin. Validate with mutagenesis studies .
  • Biological assays : Compare IC₅₀ values across modified analogs in dose-response curves to identify critical substituents .

Q. What strategies resolve contradictory data in biological assays or synthetic yields reported across different studies?

  • Reproducibility checks : Standardize reaction conditions (e.g., catalyst purity, solvent drying) and biological assay protocols (e.g., cell passage number, incubation time).
  • Yield optimization : Compare AlCl₃ (67% yield) vs. NaOH/EtOH (78% yield) in Friedel-Crafts reactions; AlCl₃ may favor electrophilic substitution but requires strict anhydrous conditions .
  • Data normalization : Use internal controls (e.g., β-tubulin in Western blots) to account for variability in biological assays .

Q. What experimental approaches elucidate the molecular mechanism of this compound’s interaction with targets like tubulin?

  • X-ray crystallography : Co-crystallize the compound with tubulin to identify binding pockets and critical hydrogen bonds .
  • Surface plasmon resonance (SPR) : Quantify binding kinetics (Kₐ, Kd) in real-time .
  • Mutagenesis : Replace key tubulin residues (e.g., T179, E198) to assess their role in compound binding .

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